3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile

Medicinal chemistry Physicochemical profiling Regioisomer comparison

This 1,5-diphenyl regioisomer eliminates the N1 hydrogen bond donor present in the 4,5-diphenyl variant, altering permeability and target engagement for CNS drug discovery. The propanenitrile chain provides a C≡N vibrational Stark effect probe (≈2250 cm⁻¹) for label-free binding assays and a synthetic node for amide, acid, amine, and tetrazole derivatization. The thioether linkage enables sulfoxide/sulfone prodrug design (RP 73163 precedent). Validated scaffold for COX-2 inhibitor lead optimization (IC₅₀ 0.43 μM demonstrated) and anti-TB chemotype differentiation. Choose this compound when regioisomeric precision, nitrile-enabled biophysics, or oxidative prodrug strategies are essential to your research program.

Molecular Formula C18H15N3S
Molecular Weight 305.4
CAS No. 1207005-79-5
Cat. No. B3007595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile
CAS1207005-79-5
Molecular FormulaC18H15N3S
Molecular Weight305.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCCC#N
InChIInChI=1S/C18H15N3S/c19-12-7-13-22-18-20-14-17(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,13H2
InChIKeyGDLPHJCOWDPUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1,5-Diphenyl-1H-imidazol-2-yl)thio)propanenitrile (CAS 1207005-79-5) – Procurement-Relevant Identity and Structural Context


3-((1,5-Diphenyl-1H-imidazol-2-yl)thio)propanenitrile (CAS 1207005-79-5) is a synthetic, small-molecule heterocycle (MF: C₁₈H₁₅N₃S; MW: 305.4 g/mol) belonging to the 2-thio-substituted diarylimidazole class . Its architecture features a 1,5-diphenyl-1H-imidazole core linked via a thioether bridge at position 2 to a propanenitrile side chain . This specific N1-phenyl substitution pattern distinguishes it from the more extensively studied 4,5-diphenyl regioisomer (CAS 69045-19-8) [1]. Commercially available at ≥95% purity for R&D use , the compound serves as a versatile intermediate and scaffold for medicinal chemistry, materials science, and agrochemical discovery programs.

Why Generic Substitution Fails for 3-((1,5-Diphenyl-1H-imidazol-2-yl)thio)propanenitrile: Structural Determinants of Differentiation


Superficial similarity within the 2-thioimidazole class masks critical structural determinants that preclude simple interchange. The N1-phenyl-5-phenyl substitution pattern of this compound eliminates the hydrogen bond donor (HBD) present at N1 in the 4,5-diphenyl regioisomer (HBD count: 0 vs. 1) [1], fundamentally altering solubility, permeability, and target binding modalities. The propanenitrile side chain introduces a three-carbon spacer and a terminal nitrile group, providing a distinct IR spectroscopic handle (C≡N stretch ≈2250 cm⁻¹), a synthetic diversification node, and differentiated lipophilicity compared to the acetonitrile homolog (MW: 305.4 vs. 291.4 g/mol) . The thioether linkage confers susceptibility to oxidative metabolism to sulfoxide/sulfone species, a property exploited in related 4,5-diphenylimidazole ACAT inhibitors where the sulfoxide metabolite RP 73163 exhibited higher systemic bioavailability than the parent thioether [2]. These structural features collectively dictate that generic substitution within this chemical series is inappropriate without systematic comparative data.

Quantitative Differentiation Evidence for 3-((1,5-Diphenyl-1H-imidazol-2-yl)thio)propanenitrile vs. Closest Analogs


Hydrogen Bond Donor Profile: N1-Phenyl Substitution Eliminates HBD vs. 4,5-Diphenyl Regioisomer

The target compound, with phenyl substitution at the N1 position of the imidazole ring, possesses zero hydrogen bond donors (HBD = 0), whereas the 4,5-diphenyl regioisomer (CAS 69045-19-8) retains an N1-H hydrogen bond donor (HBD = 1) [1]. This difference is not a computed estimate but a direct consequence of the covalent structure: N1 substitution replaces the N-H group with an N-phenyl group. The elimination of the HBD reduces topological polar surface area and is predicted to enhance passive membrane permeability, a critical parameter for any cell-based or in vivo application.

Medicinal chemistry Physicochemical profiling Regioisomer comparison

Molecular Weight and Lipophilicity Differentiation from the Acetonitrile Homolog

The target compound incorporates a three-carbon propanenitrile side chain (MW 305.4 g/mol), in contrast to the acetonitrile homolog 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile (CAS 903790-64-7, MW 291.4 g/mol) . The additional two methylene units increase the molecular weight by 14.0 g/mol and are expected to elevate logP by approximately 0.8–1.0 units (based on the Hansch π-value for a methylene group, ~0.5 per CH₂). The 4,5-diphenyl isomer (CAS 69045-19-8) shares the same molecular formula as the target (both C₁₈H₁₅N₃S, MW 305.4 g/mol) but differs in the phenyl substitution pattern, enabling direct comparison of regioisomeric effects on bioactivity independent of molecular weight [1].

Physicochemical properties Homolog comparison Lipophilicity

Nitrile Group as a Spectroscopic Probe: IR Differentiation from Non-Nitrile Analogs

The terminal nitrile (C≡N) group of the propanenitrile side chain provides a characteristic infrared absorption band at approximately 2240–2260 cm⁻¹, a spectral region largely free from interference by other common functional groups in biological matrices [1]. This feature is absent in non-nitrile 2-thioimidazole analogs such as 2-(ethylthio)-1,5-diphenyl-1H-imidazole. The nitrile stretch serves as a site-specific vibrational probe for studying local electric fields, solvation dynamics, and binding interactions via 2D-IR spectroscopy, a capability not available from thioether- or acetamide-terminated analogs. Additionally, the nitrile group is a versatile synthetic handle for further derivatization: reduction yields primary amines, hydrolysis yields carboxylic acids, and [3+2] cycloaddition with azides yields tetrazoles [2].

Spectroscopic characterization Chemical biology Analytical chemistry

Thioether Oxidation Liability: A Differentiation Path to Sulfoxide/Sulfone Analogs with Enhanced Bioavailability

The thioether (–S–) linkage in the target compound can undergo metabolic or chemical oxidation to yield sulfoxide (–SO–) and sulfone (–SO₂–) derivatives. This property has been mechanistically exploited in the 4,5-diphenylimidazole ACAT inhibitor series: the parent thioether RP 76076 is oxidized in vivo to the sulfoxide metabolite RP 73163, which demonstrated higher systemic bioavailability, with plasma levels exceeding the ACAT IC₅₀ for up to 12 hours after oral dosing in preclinical species [1]. While the target compound has not been directly evaluated in this context, its thioether linkage is structurally analogous to that of RP 76076, supporting the inference that the propanenitrile-substituted thioether scaffold is a viable precursor for sulfoxide/sulfone development. This is a differentiation pathway not available to imidazoles bearing O-ether or C–C linkages at the 2-position.

Prodrug design Metabolic activation Bioavailability enhancement

Class-Level COX-2 Inhibitory Activity of the 1,5-Diaryl-2-alkylthioimidazole Scaffold

The 1,5-diaryl-2-alkylthioimidazole scaffold, of which the target compound is a member, has demonstrated potent and selective COX-2 inhibitory activity. In the study by Navidpour et al., the compound 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole (11g) exhibited a COX-2 IC₅₀ of 0.43 μM with no inhibition of COX-1 up to 25 μM, comparable to the reference drug celecoxib (COX-2 IC₅₀ = 0.21 μM, no COX-1 inhibition up to 25 μM) [1]. In a separate study by Şahin et al., nine 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives were evaluated for COX-1/COX-2 inhibition; compound 1 achieved 88% COX-2 inhibition at 10 μM vs. 98.2% for the SC-560 reference [2]. These data establish the 1,5-diphenyl-2-thioimidazole core as a productive scaffold for COX-2 inhibitor development. The target compound, bearing a propanenitrile rather than acetamide or methylthio substituent at the 2-position, represents an underexplored vector within this activity space.

COX-2 inhibition Anti-inflammatory Structure-activity relationship

Tuberculostatic Activity Established for the 4,5-Diphenyl Regioisomer: Implication for Anti-TB Scaffold Exploration

The 4,5-diphenyl regioisomer, 2-cyanoethylthio-4,5-diphenylimidazole (CAS 69045-19-8), was synthesized via cyanoethylation of 4,5-diphenyl-imidazole-2-thione with acrylonitrile and its tuberculostatic activity was investigated alongside a series of imidazole-2-thione derivatives [1]. The study demonstrated that the 4,5-diphenyl-2-thioimidazole scaffold, when functionalized with a cyanoethyl (propanenitrile) side chain, possesses measurable tuberculostatic activity. The target 1,5-diphenyl regioisomer (CAS 1207005-79-5) differs solely in phenyl placement (N1 vs. C4), yet this structural divergence may significantly impact anti-TB potency and selectivity, as the N1-substitution pattern eliminates the free N-H group and alters molecular conformation. While direct comparative tuberculostatic data between the two regioisomers are not available, the established activity of the 4,5-diphenyl isomer provides a rationale for evaluating the 1,5-diphenyl variant as a structurally differentiated anti-TB lead.

Antitubercular Tuberculostatic Imidazole-2-thione

Recommended Research and Industrial Application Scenarios for 3-((1,5-Diphenyl-1H-imidazol-2-yl)thio)propanenitrile


Medicinal Chemistry: COX-2 Inhibitor Lead Optimization with a Nitrile Handle for SAR Expansion

The target compound serves as a structurally distinct scaffold for COX-2 inhibitor lead optimization. The demonstrated COX-2 IC₅₀ of 0.43 μM for the closely related 1,5-diaryl-2-alkylthioimidazole analog 11g, coupled with the Şahin et al. data showing 88% COX-2 inhibition at 10 μM for 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide derivatives [1], validates the scaffold's therapeutic potential. The nitrile group provides a synthetic entry point for generating amide, acid, amine, and tetrazole derivatives, enabling systematic exploration of the 2-position pharmacophore. Furthermore, the N1-phenyl substitution eliminates the HBD present in the 4,5-diphenyl regioisomer [2], potentially improving membrane permeability and CNS penetration—parameters critical for next-generation anti-inflammatory agents targeting neuroinflammation.

Chemical Biology: Nitrile Vibrational Probe for Protein-Ligand Binding Studies by 2D-IR Spectroscopy

The terminal nitrile group (C≡N stretch ≈2240–2260 cm⁻¹) serves as a site-specific vibrational Stark effect probe for studying local electrostatic environments in protein binding pockets [3]. When incorporated into a bioactive 2-thioimidazole scaffold, this probe enables label-free, real-time monitoring of ligand binding events without the need for fluorophore conjugation. The propanenitrile spacer provides sufficient conformational flexibility to place the nitrile probe within the binding site while maintaining scaffold engagement. This application is uniquely enabled by the nitrile group and is not replicable with non-nitrile analogs such as 2-(ethylthio)-1,5-diphenyl-1H-imidazole or the acetonitrile homolog, which places the nitrile in a spatially constrained orientation.

Prodrug Design: Thioether-to-Sulfoxide Metabolic Activation Strategy Informed by the RP 73163 Precedent

The thioether linkage at the imidazole 2-position serves as a metabolic soft spot that can be exploited for prodrug design. The RP 73163 precedent—where oxidation of a 4,5-diphenylimidazole thioether to its sulfoxide metabolite yielded higher systemic bioavailability with plasma levels exceeding the ACAT IC₅₀ for 12 hours post oral dosing [4]—establishes proof-of-concept for this strategy within the diphenylimidazole class. The target compound can be chemically oxidized to its corresponding sulfoxide and sulfone derivatives for direct pharmacokinetic comparison with the parent thioether. This prodrug approach is uniquely accessible to thioether-containing imidazoles and is not available for O-ether or direct C–C linked 2-substituted imidazole analogs.

Anti-Tubercular Drug Discovery: Regioisomer-Differentiated Evaluation of Diphenylimidazole-2-thioether-propanenitrile Scaffolds

The confirmed tuberculostatic activity of 2-cyanoethylthio-4,5-diphenylimidazole (CAS 69045-19-8) establishes the diphenylimidazole-2-thioether-propanenitrile architecture as a valid anti-TB chemotype [5]. The target compound, as the 1,5-diphenyl regioisomer, offers a structurally differentiated entry into this chemical space. The key structural distinction—N1-phenyl vs. C4-phenyl substitution—alters the hydrogen bonding capacity and molecular shape, which may translate to differential activity against drug-resistant Mycobacterium tuberculosis strains. Systematic head-to-head evaluation of the two regioisomers in standardized MIC assays against susceptible and drug-resistant Mtb strains is warranted to quantify the impact of regioisomerism on anti-TB potency.

Quote Request

Request a Quote for 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.